Ischemin sodium
Description
Properties
Molecular Formula |
C15H16N3NaO4S |
|---|---|
Molecular Weight |
357.36 |
SMILES |
O=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+] |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
Ischemin sodium salt; J28; J-28; J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium |
Origin of Product |
United States |
Molecular and Cellular Mechanisms Mediated by Ischemin Sodium
Direct Binding and Inhibition of CBP Bromodomain
The primary molecular target of Ischemin sodium is the bromodomain (BRD) of the CREB-binding protein (CBP). CBP is a crucial transcriptional co-activator that plays a significant role in activating numerous transcription factors, including p53. The function of CBP is dependent on both its lysine (B10760008) acetyltransferase (KAT) activity and its bromodomain, which recognizes and binds to acetylated lysine residues on proteins like histones and p53. Ischemin was developed through a structure-guided approach specifically to inhibit this acetyl-lysine binding function of the CBP bromodomain.
The direct interaction between this compound and the CBP bromodomain has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. Superimposition of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled CBP bromodomain shows significant chemical shift changes upon the addition of Ischemin, indicating direct binding at the acetyl-lysine binding pocket. The binding affinity of Ischemin to the CBP bromodomain has been quantified, as detailed in the table below.
Table 1: Binding Affinity of Ischemin with CBP Bromodomain
| Compound | Target Protein | Binding Affinity (Kd) | Method |
|---|---|---|---|
| Ischemin | CBP Bromodomain | 11.2 µM | NMR Titration |
Structural analysis reveals that Ischemin occupies the binding site typically reserved for acetylated lysine residues, thereby competitively inhibiting the interaction of CBP with its natural protein partners. This targeted inhibition is a key initiating step in the cascade of cellular effects mediated by the compound.
Impact on p53 Signaling Axis
The tumor suppressor protein p53 is a master regulator of cellular responses to stress signals, such as those generated during myocardial ischemia. Excessive p53 activity can lead to irreversible cell injury and death. The activation and function of p53 are critically dependent on its interaction with CBP. By inhibiting the CBP bromodomain, this compound directly interferes with the p53 signaling axis.
The recruitment of CBP by p53 is an acetylation-sensitive process. Following cellular stress and DNA damage, p53 is acetylated at specific lysine residues, notably lysine 382 (K382ac). This acetylation event creates a binding site for the CBP bromodomain, which is essential for the subsequent activation of p53 target genes. this compound, by occupying the acetyl-lysine binding pocket of the CBP bromodomain, physically obstructs this interaction. This prevents the stable association between p53 and CBP, effectively uncoupling the stress signal from the transcriptional machinery.
By preventing the recruitment of CBP to p53, this compound significantly inhibits the transcriptional activity of p53. Without the co-activator function of CBP, p53 is unable to efficiently initiate the expression of its downstream target genes. Studies in osteosarcoma cells and primary cardiomyocytes have demonstrated that treatment with Ischemin leads to a marked reduction in p53-directed gene activation following DNA damage. This modulation is a direct consequence of inhibiting the acetyl-lysine-dependent interaction that is vital for p53's function as a transcription factor.
A critical downstream target of p53 is the gene CDKN1A, which encodes the protein p21, a cyclin-dependent kinase inhibitor. The activation of p21 is a key step in p53-mediated cell cycle arrest. The transcriptional activation of the p21 gene by p53 is fundamentally dependent on the recruitment of CBP via its bromodomain. Therefore, by inhibiting the p53-CBP interaction, this compound effectively suppresses the p53-mediated activation of the p21 gene. This interference with the p53-p21 axis is a crucial component of Ischemin's mechanism, preventing the initiation of cell cycle arrest and downstream apoptotic pathways that are often detrimental in ischemic conditions.
Anti-Apoptotic Effects in Cellular Models
The culmination of this compound's molecular actions is a potent anti-apoptotic effect, particularly demonstrated in models of cardiac ischemia. During an ischemic event, stress signals lead to the hyper-activation of p53, which in turn triggers apoptotic pathways, causing the death of cardiomyocytes. This loss of heart muscle cells is a key feature in the progression of ischemic heart disease.
This compound has been shown to prevent apoptosis in ischemic cardiomyocytes. By disrupting the p53-CBP interaction and inhibiting p53's transcriptional activity, the compound effectively blocks the transmission of the apoptotic signal. This protective effect has been observed in cellular models where treatment with Ischemin led to a significant reduction in apoptotic cell death following simulated ischemia.
Table 2: Effect of Ischemin on Apoptosis in Ischemic Cardiomyocytes
| Cellular Model | Condition | Treatment | Apoptotic Cell Reduction (%) |
|---|---|---|---|
| Primary Neonatal Rat Cardiomyocytes | Simulated Ischemia | Ischemin | ~50% |
This anti-apoptotic function underscores the therapeutic potential of modulating acetylation-mediated protein interactions in diseases characterized by excessive stress-induced cell death.
Prevention of Programmed Cell Death in Cardiomyocytes
Programmed cell death, or apoptosis, in cardiomyocytes is a key contributor to the loss of functional heart tissue following ischemic events. Research has demonstrated that this compound plays a crucial role in mitigating this process. The compound has been shown to protect cardiomyocytes from apoptosis induced by agents such as doxorubicin, a well-known chemotherapeutic with cardiotoxic side effects.
This compound functions as a potent inhibitor of the CREB-binding protein (CBP) bromodomain. By targeting this specific protein, this compound interferes with cellular signaling pathways that lead to apoptosis. Specifically, it has been observed to inhibit the interaction between the tumor suppressor protein p53 and CBP. This inhibition subsequently decreases the transcriptional activity of p53, a key regulator of apoptosis. The protective effects of this compound against doxorubicin-induced apoptosis in cardiomyocytes have been documented in in vitro studies.
The table below summarizes the key findings related to the prevention of cardiomyocyte apoptosis by this compound.
| Experimental Model | Inducing Agent | Observed Effect of this compound | Mechanism |
| In vitro cardiomyocytes | Doxorubicin | Protection against apoptosis | Inhibition of p53 interaction with CBP |
| Ischemic cardiomyocytes | Ischemia | Prevention of apoptosis | Inhibition of CBP bromodomain |
Reduction of Caspase Activity (e.g., Caspase 3/7)
A pivotal step in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner caspases responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
Studies have shown that this compound directly impacts this critical pathway. In an in vitro model using cardiomyocytes, treatment with this compound at a concentration of 10 μM for three days was found to block apoptosis by specifically inhibiting the activity of caspase-3 and caspase-7. This finding directly links the anti-apoptotic effect of this compound to the modulation of key executioner caspases.
The reduction in caspase-3/7 activity by this compound is a downstream consequence of its primary action as a CBP bromodomain inhibitor. By preventing the p53-mediated transcription of pro-apoptotic genes, this compound effectively halts the signaling cascade that would otherwise lead to the activation of these caspases.
The data below illustrates the inhibitory effect of this compound on caspase activity in cardiomyocytes.
| Compound | Concentration | Treatment Duration | Effect on Caspase-3/7 Activity |
| This compound | 10 μM | 3 days | Inhibition |
Preclinical Research Models and Experimental Systems for Ischemin Sodium Studies
In Vitro Cell Culture Systems
In vitro cell culture systems are fundamental in the preclinical evaluation of Ischemin sodium, providing controlled environments to investigate its molecular mechanisms and cellular effects. These systems allow for detailed analysis of the compound's impact on specific cell types and pathways implicated in ischemic injury.
Cardiomyocyte cell cultures are a primary model for studying the effects of this compound in the context of cardiac ischemia. In these models, researchers can simulate ischemic conditions to induce cellular stress and apoptosis, thereby mimicking the damage that occurs during a myocardial infarction. Studies have demonstrated that this compound can prevent apoptosis in ischemic cardiomyocytes. Specifically, treatment with this compound has been shown to block apoptosis in cardiomyocytes by inhibiting the activity of caspase 3 and caspase 7, which are key executioner enzymes in the apoptotic pathway.
Furthermore, cardiomyocyte models have been used to show that this compound protects against apoptosis induced by other cardiotoxic agents, such as Doxorubicin, highlighting its potential for broader cardioprotective applications.
The human osteosarcoma cell line, U2OS, is utilized in the study of this compound to dissect its role in the DNA damage response pathway. U2OS cells provide a well-characterized system for analyzing p53-dependent signaling. Research using this cell line has shown that this compound inhibits p53 cellular signaling pathways. Specifically, experiments have demonstrated that at concentrations of 50 and 100 µM, this compound inhibits the activation of p53 in response to DNA-damaging stress. As a CBP bromodomain inhibitor, this compound functions by disrupting the interaction between the tumor suppressor protein p53 and the coactivator CREB-binding protein (CBP), which in turn reduces the transcriptional activity of p53.
To investigate the therapeutic potential of this compound, researchers create models of ischemic conditions using isolated cells. These in vitro models simulate the cellular environment of ischemia, typically characterized by oxygen and glucose deprivation. By exposing cell cultures, such as cardiomyocytes, to these conditions, scientists can induce a state of cellular stress and injury that leads to apoptosis. These models are crucial for evaluating the efficacy of compounds like this compound in preventing cell death and for elucidating the underlying protective mechanisms, such as the inhibition of p53-CBP interaction.
Methodologies for Assessing Cellular Phenotypes
A variety of methodologies are employed to assess the changes in cellular phenotypes following treatment with this compound in preclinical models. These assays provide quantitative data on cell health, death, and the underlying molecular events.
Assays to measure cell viability and apoptosis are critical for determining the protective effects of this compound. The inhibition of apoptosis in ischemic cardiomyocytes is a key finding, which is quantified using specific detection methods. One of the primary assays used measures the activity of caspase-3 and caspase-7, key proteases that execute the apoptotic program. A notable finding is that a 10 μM concentration of this compound effectively blocks caspase 3/7 activity in cardiomyocytes over a three-day period.
| Cell Model | Experimental Condition | Assay | Key Finding with this compound | Reference |
|---|---|---|---|---|
| Cardiomyocytes | Ischemic Stress | Caspase 3/7 Activity Assay | Blocks apoptosis by inhibiting caspase 3/7 activity (at 10 μM for 3 days). | |
| Cardiomyocytes | Doxorubicin-induced Stress | Apoptosis Assay | Protects against apoptosis. |
Analysis of gene and protein expression is used to confirm the mechanism of action of this compound. As an inhibitor of the p53-CBP interaction, its effects on downstream targets of p53 are of particular interest. Studies have shown that this compound inhibits the p53-induced activation of p21, a key cell cycle inhibitor, with an IC50 value of 5 µM. This demonstrates the compound's ability to modulate the transcriptional activity of p53. The activity of key apoptotic proteins, such as caspase-3 and caspase-7, is also analyzed to confirm the anti-apoptotic effects of the compound.
| Target Pathway | Cell Model | Analysis Method | Effect of this compound | Reference |
|---|---|---|---|---|
| p53 Signaling | U2OS Cells | Analysis of p53 activation | Inhibits p53 activation under DNA damaging stress (at 50, 100 µM). | |
| p21 Activation | Not Specified | Functional Assay | Inhibits p53-induced p21 activation with an IC50 of 5 µM. | |
| Apoptosis Pathway | Cardiomyocytes | Caspase 3/7 Activity Assay | Inhibits activity of executioner caspases. |
Transcriptional Reporter Assays
Transcriptional reporter assays are fundamental in vitro tools for studying gene expression and have been instrumental in elucidating the mechanism of action of this compound. These assays allow for the quantitative measurement of a specific transcription factor's activity in response to a compound of interest. In the context of this compound, these assays have been pivotal in understanding its role as an inhibitor of the CREB-binding protein (CBP) bromodomain and its subsequent effects on p53-mediated transcriptional activation.
This compound is the sodium salt form of Ischemin, a potent inhibitor of the CBP bromodomain. The CBP, along with its paralog p300, is a crucial transcriptional co-activator that plays a significant role in various cellular processes by interacting with numerous transcription factors, including the tumor suppressor protein p53. The interaction between the CBP bromodomain and acetylated lysine (B10760008) residues on p53 is a critical step for the activation of p53-dependent genes, which are involved in cellular responses to stress, such as DNA damage.
Research has utilized transcriptional reporter assays to investigate how Ischemin modulates the transcriptional activity of p53. In these experimental setups, a reporter gene, such as luciferase, is placed under the control of a promoter that contains p53 response elements. When p53 is activated, it binds to these response elements and drives the expression of the luciferase gene. The resulting light emission can be quantified to determine the level of p53 transcriptional activity.
Studies have demonstrated that Ischemin inhibits the p53-induced activation of the p21 gene, a key downstream target of p53 involved in cell cycle arrest. This inhibitory effect is a direct consequence of Ischemin binding to the CBP bromodomain, which prevents the recruitment of CBP to p53. This disruption of the p53-CBP interaction effectively reduces the transcriptional activation of p53 target genes.
The findings from these transcriptional reporter assays have been crucial in defining the molecular mechanism of Ischemin. By specifically targeting the CBP bromodomain, Ischemin can modulate the transcriptional program regulated by p53, which has significant implications for conditions where excessive p53 activity contributes to pathology, such as in ischemic injury.
The data below, derived from a luciferase reporter gene assay, illustrates the inhibitory effect of Ischemin on p53-induced transcriptional activation of the p21 gene.
| Compound | Assay Type | Target Pathway | Key Finding | Reported Value (IC50) |
|---|---|---|---|---|
| Ischemin | Luciferase Reporter-Gene Assay | p53-induced p21 activation | Inhibition of transcriptional activation | 5 µM |
Advanced Methodological Approaches for Characterizing Ischemin Sodium S Action
Biochemical Assays for Bromodomain-Ligand Interaction
Biochemical assays are fundamental in characterizing the interaction between Ischemin sodium and its target, the CREB-binding protein (CBP) bromodomain. These assays are designed to measure the binding affinity and inhibitory potency of this compound against the bromodomain. The primary mechanism involves this compound inhibiting the interaction between p53 and CBP. medchemexpress.commedchemexpress.comfishersci.fi While specific details of the biochemical assays used for direct bromodomain-ligand binding of this compound were not extensively detailed in the provided search results, the classification of this compound as a CBP bromodomain inhibitor medchemexpress.commedchemexpress.comfishersci.fi implies that such assays, likely involving purified bromodomain proteins, were employed to determine its inhibitory activity. The effectiveness of this compound in inhibiting downstream cellular processes, such as p53-induced p21 activation with an IC₅₀ value of 5 µM, provides indirect evidence of its biochemical interaction with its target. medchemexpress.com Biochemical assays are standard practice in the characterization of bromodomain inhibitors, often involving techniques that measure the displacement of known ligands or the binding of the inhibitor to the bromodomain in a reconstituted system. acs.org
Molecular Biology Techniques for Gene and Protein Expression Analysis
Molecular biology techniques are crucial for understanding how this compound influences cellular processes by altering gene and protein expression. Studies on this compound have indicated that it decreases p53 transcriptional activity medchemexpress.commedchemexpress.comfishersci.fi and inhibits p53-induced p21 activation medchemexpress.com. These findings necessitate the use of techniques that can quantify changes in mRNA and protein levels.
Commonly employed techniques in this area include quantitative real-time PCR (RT-qPCR) to measure mRNA expression levels and Western blotting to assess protein abundance. For example, studies on other molecules affecting cardiac function have utilized RT-qPCR to survey gene expression related to ion channels and transporters, and Western blotting to analyze protein levels of key targets like the Naᵥ1.5 channel. mdpi.com Similarly, investigations into transcriptional regulators have used RT-qPCR to verify downstream gene expression changes. mdpi.com The observed effects of this compound on p53-mediated transcription and p21 activation strongly suggest the application of these or similar molecular biology techniques to quantify these changes.
Transcriptional Activity Assays
Direct measurement of transcriptional activity is essential to confirm the impact of this compound on gene regulation. Given that this compound decreases p53 transcriptional activity medchemexpress.commedchemexpress.comfishersci.fi, transcriptional activity assays, such as luciferase reporter assays, are highly relevant. These assays typically involve transfecting cells with a reporter construct where the expression of a detectable protein (like luciferase) is driven by a promoter regulated by the transcription factor of interest (in this case, p53) or a specific gene promoter (like p21). Changes in reporter protein activity then reflect the transcriptional activity. Studies on other transcriptional regulators have successfully used luciferase assays to demonstrate the impact on promoter activity. nih.govnih.gov The reported inhibition of p53-induced p21 activation by this compound with an IC₅₀ of 5 µM medchemexpress.com is likely derived from a cellular assay that measures the functional outcome of reduced transcriptional activity, potentially a reporter assay or by measuring endogenous p21 levels.
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation)
The finding that this compound inhibits the interaction between p53 and CBP medchemexpress.commedchemexpress.comfishersci.fi points directly to the use of protein-protein interaction studies. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose. thermofisher.comabcam.comthermofisher.comactivemotif.comfrontiersin.org Co-IP involves using an antibody specific to one protein (the "bait," e.g., CBP or p53) to isolate it from a cell lysate. Any proteins that are physically bound to the bait protein (the "prey," e.g., the other protein in the interaction pair) will be co-precipitated. The presence of the prey protein in the precipitated complex is then typically detected by Western blotting. thermofisher.comabcam.com To demonstrate that this compound disrupts the p53-CBP interaction, Co-IP experiments would be performed in cells treated with this compound, comparing the amount of p53 co-precipitated with CBP (or vice versa) to that in untreated cells. A reduction in the co-precipitated protein would indicate that this compound interferes with their binding. thermofisher.com
High-Throughput Screening Methodologies for Related Compounds
High-throughput screening (HTS) methodologies are widely applied in drug discovery to rapidly assess large libraries of compounds for a specific biological activity. medchemexpress.comnih.govmdpi.comacs.org While the provided information does not explicitly state that this compound was discovered through HTS, this methodology is highly relevant in the search for related compounds that share similar inhibitory activity against bromodomains or possess cardioprotective properties. HTS allows for the rapid testing of thousands to millions of compounds in miniaturized assay formats, using automated liquid handling and detection systems. medchemexpress.comnih.gov Assays can be cell-based or biochemical, measuring various endpoints such as enzyme activity, protein-protein interaction, or cellular responses like viability or the induction of specific pathways. medchemexpress.comnih.gov For example, HTS has been used to screen compound libraries for inhibitors of specific kinases medchemexpress.com or for compounds affecting cellular phenotypes nih.govmdpi.com. Applying HTS to screen for compounds that inhibit CBP bromodomain activity or prevent apoptosis in relevant cell models could identify novel compounds with similar or improved properties compared to this compound.
Imaging Techniques for Cellular Phenotypes (e.g., fluorescence microscopy for apoptosis detection)
This compound has been shown to prevent apoptosis in ischemic cardiomyocytes. medchemexpress.commedchemexpress.comfishersci.fi Imaging techniques are essential for visualizing and quantifying cellular phenotypes like apoptosis. Fluorescence microscopy is a common method used to detect apoptosis, often by employing fluorescent probes that label apoptotic cells or specific apoptotic markers. springermedizin.de Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, can be observed using microscopy. plos.orgnih.gov Assays like Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, and assays for activated caspases (executioners of apoptosis) are frequently used in conjunction with fluorescence microscopy or flow cytometry to quantify the extent of apoptosis. springermedizin.de The demonstration that this compound blocks apoptosis in cardiomyocytes likely involved such imaging-based methods to visualize and measure the reduction in apoptotic cell populations or markers compared to untreated ischemic cells.
Omics-Based Approaches in this compound Research (e.g., transcriptomics, proteomics for pathway elucidation)
Omics-based approaches, such as transcriptomics and proteomics, provide a global view of molecular changes within a cell or tissue and are valuable for elucidating the broader pathways affected by a compound like this compound. Transcriptomics involves the study of the complete set of RNA transcripts, providing insights into gene expression levels. metwarebio.comstandardbio.com Proteomics focuses on the comprehensive analysis of proteins, including their abundance, modifications, and interactions. metwarebio.comstandardbio.commdpi.com By examining changes in the transcriptome and proteome in response to this compound treatment, researchers can identify affected genes and proteins, and subsequently infer the cellular pathways that are modulated. metwarebio.comnih.gov
Given this compound's effect on transcriptional activity medchemexpress.commedchemexpress.comfishersci.fi and protein interactions medchemexpress.commedchemexpress.comfishersci.fi, transcriptomic and proteomic studies could reveal the full spectrum of genes and proteins whose expression or activity is altered, providing a more complete picture of its mechanism of action and potential downstream effects. Integrated analysis of transcriptomic and proteomic data can help to correlate changes at the mRNA level with changes in protein abundance, offering a more robust understanding of regulatory networks. metwarebio.comcas.cz Omics approaches have been successfully applied to study complex biological processes and disease mechanisms, such as in myocardial infarction research, to identify biomarkers and understand molecular pathways. nih.gov While specific omics studies on this compound were not detailed in the search results, applying these methodologies would be a logical step to comprehensively map the cellular responses to this compound.
Broader Academic Implications and Future Research Trajectories of Ischemin Sodium
Contribution to Understanding Epigenetic Regulation in Cellular Responses to Stress
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression in response to cellular stress. ahajournals.orgnih.gov CBP is a key lysine (B10760008) acetyltransferase and transcriptional co-activator involved in these processes. nih.govacs.org By inhibiting the bromodomain of CBP, Ischemin sodium can interfere with the recognition of acetylated lysine residues, thereby modulating the recruitment of transcriptional machinery to specific genomic loci. nih.govnih.gov
Research indicates that excessive p53 activity during myocardial ischemia can lead to cellular injury and death, a process dependent on p53 acetylation by CBP and subsequent CBP recruitment for target gene expression. nih.gov this compound has been shown to alter post-translational modifications on p53 and histones, inhibiting p53 interaction with CBP and its transcriptional activity, and preventing apoptosis in ischemic cardiomyocytes. nih.gov This highlights this compound's utility in studying how inhibiting specific epigenetic readers like the CBP bromodomain can impact cellular fate under stress conditions, such as ischemia. nih.gov Understanding these mechanisms can shed light on the broader role of epigenetic regulation in cellular responses to various forms of stress. ahajournals.orgnih.gov
Potential as a Research Tool for Elucidating CBP-Dependent Signaling Pathways
CBP is a central player in numerous signaling pathways, integrating intracellular, extracellular, and intercellular signals to regulate key cellular functions like proliferation, differentiation, and stress responses through altering target gene expression. acs.org This is achieved, in part, through CBP's ability to bind a multitude of different proteins via its various protein-interacting domains. acs.org
This compound, by specifically inhibiting the CBP bromodomain, serves as a valuable chemical probe to dissect the role of CBP-dependent signaling pathways. rndsystems.commedchemexpress.com By blocking the interaction between acetylated proteins and the CBP bromodomain, researchers can investigate the downstream consequences on gene transcription and cellular outcomes. nih.gov For instance, studies have shown that this compound inhibits p53 cellular signaling pathways in U2OS cells. medchemexpress.commedchemexpress.com This demonstrates its utility in perturbing specific nodes within the complex network of CBP-mediated signaling, helping to map out the intricate connections and hierarchical organization of these pathways. acs.org
Exploration of this compound's Role in Other CBP-Associated Pathologies in Preclinical Models
Given CBP's involvement in a wide range of cellular processes and signaling pathways, its dysregulation is implicated in various pathologies. acs.org this compound's established activity as a CBP bromodomain inhibitor in the context of myocardial ischemia suggests its potential for exploration in other diseases where CBP plays a significant role. rndsystems.commedchemexpress.comnih.gov
Preclinical models are indispensable tools for investigating the pathogenesis of diseases and evaluating potential therapeutic interventions. scispace.comportlandpress.com While the primary research on this compound highlighted in the search results focuses on myocardial ischemia, the broader implications of CBP inhibition suggest its potential relevance in other CBP-associated conditions. For example, aberrant epigenetic regulation and altered signaling pathways involving CBP have been implicated in various cancers and inflammatory disorders. nih.govresearchgate.net Future research could explore the effects of this compound in preclinical models of these diseases to determine if modulating CBP bromodomain activity holds therapeutic promise. This could involve investigating its impact on tumor growth, inflammation markers, or other relevant disease parameters in appropriate animal models. scispace.comportlandpress.com
Unraveling Mechanisms of Action and Specificity in Research Models
Understanding the precise mechanism of action and specificity of this compound is crucial for its effective use as a research tool and for guiding the development of future inhibitors. This compound is known to inhibit the CBP bromodomain and disrupt p53-CBP interaction. rndsystems.commedchemexpress.comnih.gov However, further research is needed to fully characterize its binding kinetics, residence time, and potential off-target effects on other bromodomains or proteins. nih.gov
Studies utilizing various research models, including cell-based assays and in vitro biochemical experiments, can provide detailed insights into how this compound interacts with the CBP bromodomain at a molecular level. nih.govnih.gov Techniques such as structural biology (e.g., X-ray crystallography or NMR spectroscopy) could help elucidate the binding pose of this compound within the bromodomain pocket, revealing critical interactions that contribute to its affinity and specificity. nih.govnih.gov Furthermore, comprehensive profiling across a panel of bromodomains would help establish its selectivity profile and identify any potential off-target activities that could confound experimental results or limit its therapeutic potential. nih.gov Research models of cellular stress, such as those mimicking ischemia, can be used to study the compound's effects in a more complex biological context and validate its mechanism of action in relevant disease settings. nih.gov
Strategic Directions for Designing Next-Generation Bromodomain Inhibitors Based on this compound's Scaffold
The chemical scaffold of this compound provides a starting point for the rational design of novel and potentially more potent or selective bromodomain inhibitors. medkoo.comresearchgate.net Structure-based design approaches, guided by the understanding of how this compound binds to the CBP bromodomain, can be employed to modify its structure and improve its pharmacological properties. nih.govnih.govresearchgate.net
Key strategies could include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and evaluating the impact on CBP bromodomain binding affinity and cellular activity. researchgate.net
Improving Selectivity: Designing analogs that preferentially target the CBP bromodomain over other related bromodomains to minimize potential off-target effects. nih.govresearchgate.net This might involve exploiting subtle differences in the binding pockets of different bromodomains. nih.gov
Enhancing Potency: Introducing chemical modifications that strengthen the interactions with key residues in the CBP bromodomain binding site. nih.govresearchgate.net
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve properties such as solubility, metabolic stability, and cell permeability, which are important for in vivo studies and potential therapeutic development. rndsystems.com
By using this compound's scaffold as a foundation, researchers can strategically design and synthesize a library of analogs, which can then be evaluated in biochemical and cellular assays to identify compounds with improved characteristics for both research and potential therapeutic applications. nih.govresearchgate.net
Q & A
Q. How to address gaps in published data on this compound’s long-term epigenetic effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
